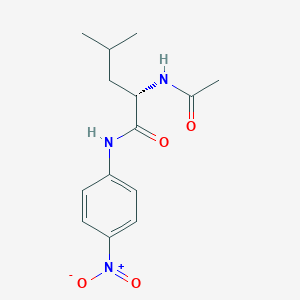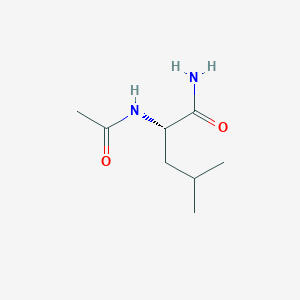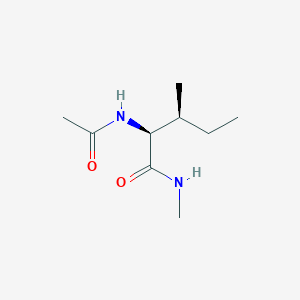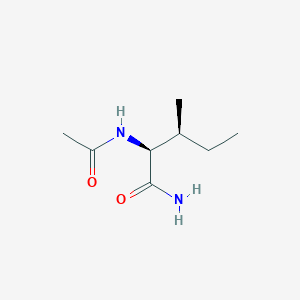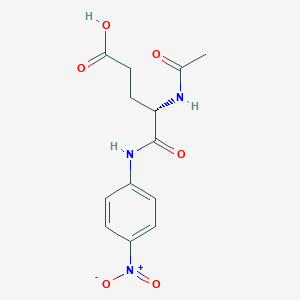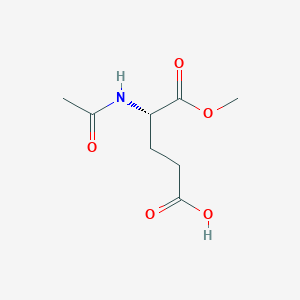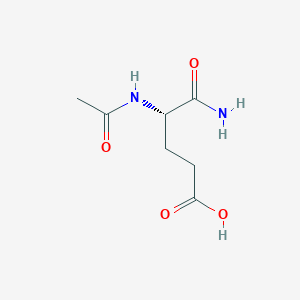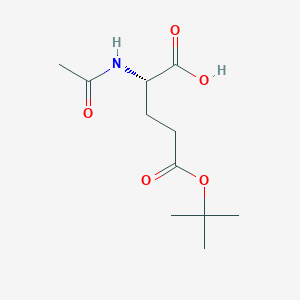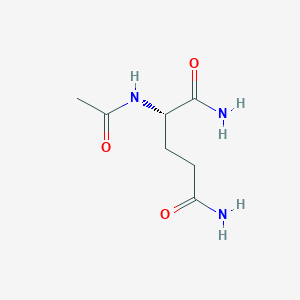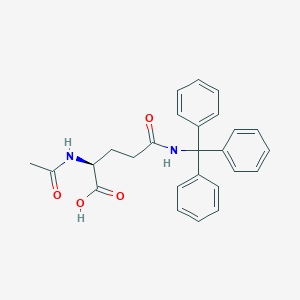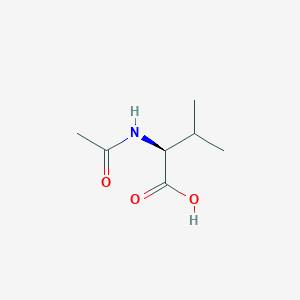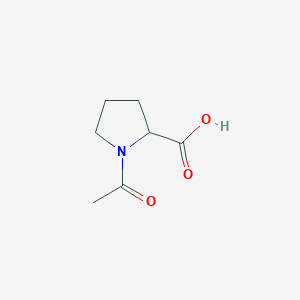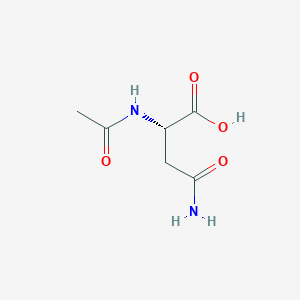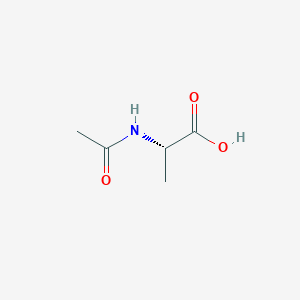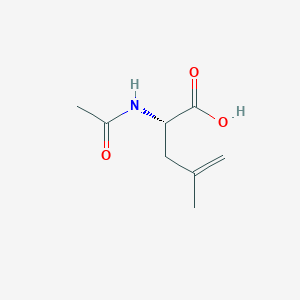
Ac-4,5-dehydro-leu-oh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-4,5-dehydro-leu-oh, also known as (2S)-2-acetamido-4-methylpent-4-enoic acid, is a synthetic amino acid derivative. It is characterized by the presence of a double bond between the fourth and fifth carbon atoms in the leucine side chain, which distinguishes it from the naturally occurring leucine. This compound is often used in peptide synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-4,5-dehydro-leu-oh typically involves the following steps:
Starting Material: The synthesis begins with the commercially available L-leucine.
Protection of Amino Group: The amino group of L-leucine is protected using an acetyl group to prevent unwanted reactions.
Formation of Double Bond: The double bond is introduced between the fourth and fifth carbon atoms through a dehydrogenation reaction. This step often involves the use of strong bases or catalysts to facilitate the removal of hydrogen atoms.
Deprotection: The acetyl group is removed to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ac-4,5-dehydro-leu-oh undergoes various chemical reactions, including:
Oxidation: The double bond in the side chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the double bond acts as a reactive site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated amino acid derivatives.
Substitution: Various substituted amino acid derivatives depending on the nucleophile used.
科学的研究の応用
Ac-4,5-dehydro-leu-oh has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins with modified side chains, which can help in studying protein structure and function.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ac-4,5-dehydro-leu-oh involves its incorporation into peptides and proteins, where it can alter the structure and function of the resulting molecules. The double bond in the side chain can introduce conformational constraints, affecting the folding and stability of peptides. This can influence the interaction of peptides with their molecular targets, such as enzymes or receptors, and modulate their biological activity.
類似化合物との比較
Similar Compounds
Ac-4,5-dehydro-L-leucine: Similar in structure but may have different stereochemistry.
N-acetyl-4,5-dehydro-DL-leucine: A racemic mixture of the compound.
L-allylglycine: Contains an allyl group instead of a double bond.
Uniqueness
Ac-4,5-dehydro-leu-oh is unique due to the presence of the double bond in the side chain, which imparts distinct chemical and biological properties. This feature allows for the study of conformational effects in peptides and proteins, making it a valuable tool in research.
特性
IUPAC Name |
(2S)-2-acetamido-4-methylpent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h7H,1,4H2,2-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBXANFRXWKOCS-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427183 |
Source


|
| Record name | Ac-4,5-dehydro-leu-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88547-24-4 |
Source


|
| Record name | Ac-4,5-dehydro-leu-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
